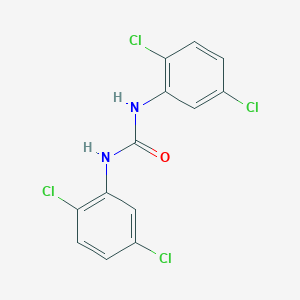

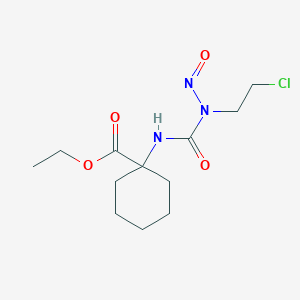

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves tert-butylation reactions. For instance, the liquid phase tert-butylation of naphthalene derivatives has been performed at atmospheric pressure and moderate temperatures in the presence of large pore zeolites and mesoporous aluminosilicates. These processes highlight the importance of catalysts in enhancing the efficiency and selectivity of tert-butylation reactions, which could be applied to the synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Armengol, Corma, García, & Primo, 1997). Additionally, the synthesis of constrained dipeptido-mimetics, which are closely related to the targeted compound, demonstrates the versatility and regioselective functionalization capabilities in organic synthesis (Lauffer & Mullican, 2002).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives significantly influences their chemical reactivity and physical properties. Structural analyses, such as X-ray crystallography, have been employed to determine the stereochemistries of related compounds, providing insights into the molecular arrangements that govern their chemical behavior (Kawahata & Goodman, 1999).

Chemical Reactions and Properties

Tert-butylation of naphthalene and its derivatives showcases a variety of chemical reactions that these compounds can undergo. Such reactions are facilitated by different catalysts, including HY zeolites and cerium-modified HY catalysts, which enhance the selectivity and yield of the desired products (Huang et al., 2017). The chemical properties of these compounds are closely related to their molecular structure, where modifications can lead to varied reactivity and applications.

Applications De Recherche Scientifique

Self-Assembly in Molecular Design

Xu et al. (2009) explored the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which included tert-butoxycarbonylamino groups. These groups significantly influenced the ordered stacking of the oligomeric amide backbones, leading to the formation of vesicular structures. This study demonstrates the potential of tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid in molecular design and self-assembly processes (Xu et al., 2009).

Catalysis and Chemical Synthesis

Huang et al. (2019) investigated the catalytic performance of Al-rich HMOR in the tert-butylation of naphthalene, where compounds related to tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid were key intermediates. The research highlighted the role of these compounds in producing valuable materials for polymer synthesis, showcasing their importance in catalytic processes (Huang et al., 2019).

Sensor Development

In a study by Li et al. (2019), a lanthanide ternary complex system involving tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid was used for sensor applications. This work highlights the compound's utility in developing new optical sensing structures, indicating its potential in the field of sensors and detection technology (Li et al., 2019).

Nanotechnology and Catalysis

Cano et al. (2014) described the synthesis of air-stable gold nanoparticles using tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand. This study underscores the relevance of tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid derivatives in creating stable, effective catalysts in nanotechnology and catalysis (Cano et al., 2014).

Folding and Molecular Interaction Studies

Another study by Xu et al. (2009) focused on the folding of arylamide oligomers induced by benzene-1,3,5-tricarboxylate anion, where tert-butoxycarbonylamino groups were pivotal in forming compact structures through intermolecular hydrogen bonds. This research contributes to our understanding of molecular interactions and folding mechanisms in chemistry (Xu et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Propriétés

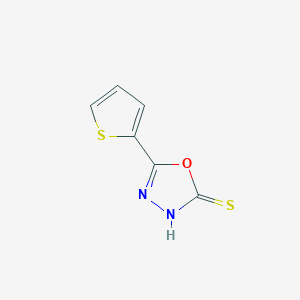

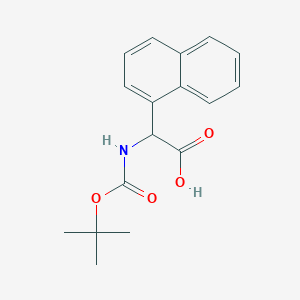

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.